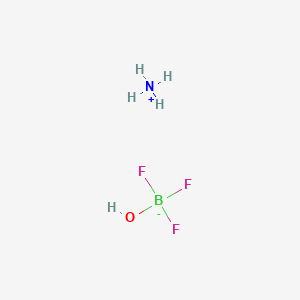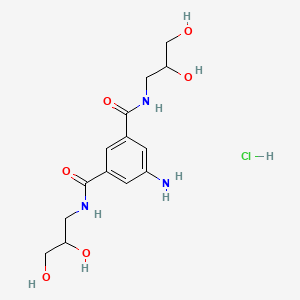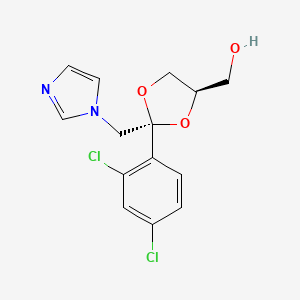
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its tetrahydropyridine core and two p-methoxyphenyl groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the condensation of p-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction is followed by reduction and methylation steps to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-methoxybenzaldehyde, while reduction may produce p-methoxybenzyl alcohol.
科学研究应用
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydro-1-methyl-3-pyridinemethanol: Lacks the p-methoxyphenyl groups, resulting in different chemical properties.
4-(p-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Contains only one p-methoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is unique due to its dual p-methoxyphenyl groups, which enhance its chemical stability and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
10185-04-3 |
|---|---|
分子式 |
C₂₁H₂₇NO₃ |
分子量 |
341.44 |
同义词 |
1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)



